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molecular formula C10H17N3 B8596196 6-[(Methyl-propyl-amino)-methyl]-pyridin-2-ylamine

6-[(Methyl-propyl-amino)-methyl]-pyridin-2-ylamine

Cat. No. B8596196
M. Wt: 179.26 g/mol
InChI Key: UNCUTLAHKVTEBP-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B] from 2,2-dimethyl-N-{6-[(methyl-propyl-amino)-methyl]-pyridin-2-yl}-propionamide (0.755 g) and 3M aqueous NaOH (5.73 mL) as a brown liquid (0.53 g). MS (ESI): 180.2 (MH+).
Name
2,2-dimethyl-N-{6-[(methyl-propyl-amino)-methyl]-pyridin-2-yl}-propionamide
Quantity
0.755 g
Type
reactant
Reaction Step One
Name
Quantity
5.73 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][N:13]([CH3:17])[CH2:14][CH2:15][CH3:16])[N:7]=1)=O.[OH-].[Na+]>>[CH3:17][N:13]([CH2:12][C:8]1[N:7]=[C:6]([NH2:5])[CH:11]=[CH:10][CH:9]=1)[CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
2,2-dimethyl-N-{6-[(methyl-propyl-amino)-methyl]-pyridin-2-yl}-propionamide
Quantity
0.755 g
Type
reactant
Smiles
CC(C(=O)NC1=NC(=CC=C1)CN(CCC)C)(C)C
Name
Quantity
5.73 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN(CCC)CC1=CC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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